molecular formula C23H26N2O2S B2679581 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide CAS No. 1323793-43-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide

Cat. No. B2679581
CAS RN: 1323793-43-6
M. Wt: 394.53
InChI Key: PTBGJNRIXVWXCY-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide, also known as BTQCA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BTQCA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Constrained Derivatives : One study reports the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through cyclopropanation processes. These derivatives are considered doubly constrained 1-aminocyclopropane-1-carboxylic acid systems and represent a new type of heterocyclic system (Szakonyi et al., 2002).

  • Anticancer Agents : Research into the tetrahydroisoquinoline moiety, a common structure in biologically active molecules, led to the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines with potential as anticancer agents. The modifications aimed at exploring various electronic, steric, and lipophilic properties to discover novel and safer drugs (Redda et al., 2010).

  • Process Improvement : A publication describes an improved synthetic route to a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, highlighting the cost-effectiveness and commercial viability of the process for large-scale operations (Mao et al., 2012).

  • Cyclization Studies : An experimental and computational study explored the cyclization of aryl radicals followed by tandem S(RN)1 substitution, leading to novel substituted tetrahydroisoquinolines. This work underscores the utility of such cyclization reactions in synthetic organic chemistry (Peisino & Pierini, 2013).

Biological Activity

  • Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity. This study indicates the potential of these compounds to serve as a basis for developing new anticancer drugs (Al-Suwaidan et al., 2016).

  • H3 Receptor Antagonism : GSK189254, a novel histamine H3 receptor antagonist, binds to histamine H3 receptors in Alzheimer's disease brain and has shown to improve cognitive performance in preclinical models. This highlights the therapeutic potential of targeting H3 receptors for treating cognitive disorders (Medhurst et al., 2007).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c26-22(16-28-20-10-4-5-11-20)24-19-12-13-21-18(15-19)9-6-14-25(21)23(27)17-7-2-1-3-8-17/h1-3,7-8,12-13,15,20H,4-6,9-11,14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBGJNRIXVWXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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